molecular formula C9H8N2O3 B2665663 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid CAS No. 879442-52-1

3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2665663
CAS No.: 879442-52-1
M. Wt: 192.174
InChI Key: GOUUZIMECSCUHZ-UHFFFAOYSA-N
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Description

3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of heteroaromatic compounds. These compounds contain an aromatic ring where a carbon atom is linked to a heteroatom. This particular compound is known for its unique structure, which includes a furan ring and a pyrazole ring, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 5-methylfurfural with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable starting materials and environmentally benign solvents, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole and furan derivatives.

Mechanism of Action

The mechanism of action of 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methyl-2-furyl)acrylic acid
  • 5-hydroxymethylfurfural
  • 2(5H)-furanone

Uniqueness

3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylic acid is unique due to its combination of a furan ring and a pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-5-2-3-8(14-5)6-4-7(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUUZIMECSCUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920080
Record name 5-(5-Methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909092-64-4, 879442-52-1
Record name 5-(5-Methylfuran-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 909092-64-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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